

Theoretical Properties of Chloro-Trimethoxyaniline Isomers: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of chloro-trimethoxyaniline isomers. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties conferred by the specific substitution patterns of chloro and methoxy groups on the aniline scaffold. Understanding these properties is crucial for rational drug design, synthesis optimization, and the development of novel functional materials.

Core Physicochemical and Electronic Properties

The electronic and steric effects of the chloro and methoxy substituents significantly influence the physicochemical properties of the aniline ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methoxy groups are electron-donating through resonance. The interplay of these effects, dictated by their positions on the aromatic ring, modulates properties such as basicity (pK_a), lipophilicity (LogP), and reactivity.

General Substituent Effects:

- Electron-donating groups (methoxy) generally increase the electron density on the aniline nitrogen, leading to a higher pK_a (increased basicity).

- Electron-withdrawing groups (chloro) decrease the electron density on the nitrogen, resulting in a lower pKa (decreased basicity).[\[1\]](#)
- The position of the substituents (ortho, meta, para) relative to the amino group has a profound impact on these electronic effects and can also introduce steric hindrance, affecting reaction rates and binding affinities.

Quantitative Data Summary

The following tables summarize key physicochemical and computed properties for a selection of chloro-trimethoxyaniline isomers and related compounds. Due to the vast number of possible isomers, this table presents data for representative examples where information is publicly available.

Table 1: Physicochemical Properties of Selected Chloro-Trimethoxyaniline Isomers and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Chloro-5-methoxyaniline	2401-24-3	C ₇ H ₈ CINO	157.60	23-27	133-257
2-Chloro-4-methoxyaniline	29242-84-0	C ₇ H ₈ CINO	157.60	-	-
4-Chloro-3-methoxyaniline	13726-14-2	C ₇ H ₈ CINO	157.60	-	-
4-Chloro-2,5-dimethoxyaniline	6358-64-1	C ₈ H ₁₀ CINO ₂	187.62	118.0 - 122.0	-
3,4,5-Trimethoxyaniline	24313-88-0	C ₉ H ₁₃ NO ₃	183.20	110-113[2]	-
2,4,5-Trimethoxyaniline	26510-91-8	C ₉ H ₁₃ NO ₃	183.20	-	-
2,4,6-Trimethoxyaniline	14227-17-9	C ₉ H ₁₃ NO ₃	183.20	70-72[3]	125-127 @ 0.1 mmHg[4]
5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline	-	C ₁₅ H ₁₆ CINO ₄	309.74	-	-

Data sourced from PubChem[5][6][7][8][9][10][11], Sigma-Aldrich[12], Chem-Impex[13][14], ChemShuttle[3], and Tokyo Chemical Industry. Note: Missing data indicates that this information was not readily available in the searched sources.

Table 2: Computed Properties of Selected Chloro-Trimethoxyaniline Isomers and Related Compounds

Compound Name	XLogP3	pKa (predicted)
2-Chloro-4-methoxyaniline	2.3[5]	-
4-Chloro-3-methoxyaniline	-	-
4-Chloro-2,5-dimethoxyaniline	1.8[7]	-
3,4,5-Trimethoxyaniline	0.8[8]	-
2,4,5-Trimethoxyaniline	1.2[9]	-
5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline	3.3[11]	-

Data sourced from PubChem[5][6][7][8][9][11]. Note: Predicted pKa values for these specific isomers are not readily available in public databases and would require dedicated computational studies.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each specific chloro-trimethoxyaniline isomer are often proprietary or published within specific research articles. However, this section outlines general methodologies commonly employed for this class of compounds.

General Synthesis of Substituted Anilines

A common route for the synthesis of substituted anilines involves the nitration of a corresponding substituted benzene, followed by the reduction of the nitro group to an amine. [15]

1. Nitration:

- The appropriately substituted chlorotrimethoxybenzene is treated with a nitrating agent, typically a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4).

- The reaction is usually carried out at a controlled temperature to prevent over-nitration and side reactions.
- The product, a nitro-substituted chlorotrimethoxybenzene, is then isolated and purified.

2. Reduction:

- The nitro group is reduced to an amino group using various reducing agents.
- Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or reduction with metals in acidic media (e.g., iron in acetic acid or stannous chloride in ethanol).[15]
- The choice of reducing agent can depend on the presence of other functional groups in the molecule.[15]
- The final aniline product is then purified, typically by crystallization or chromatography.

Determination of pKa by UV-Vis Spectrophotometry

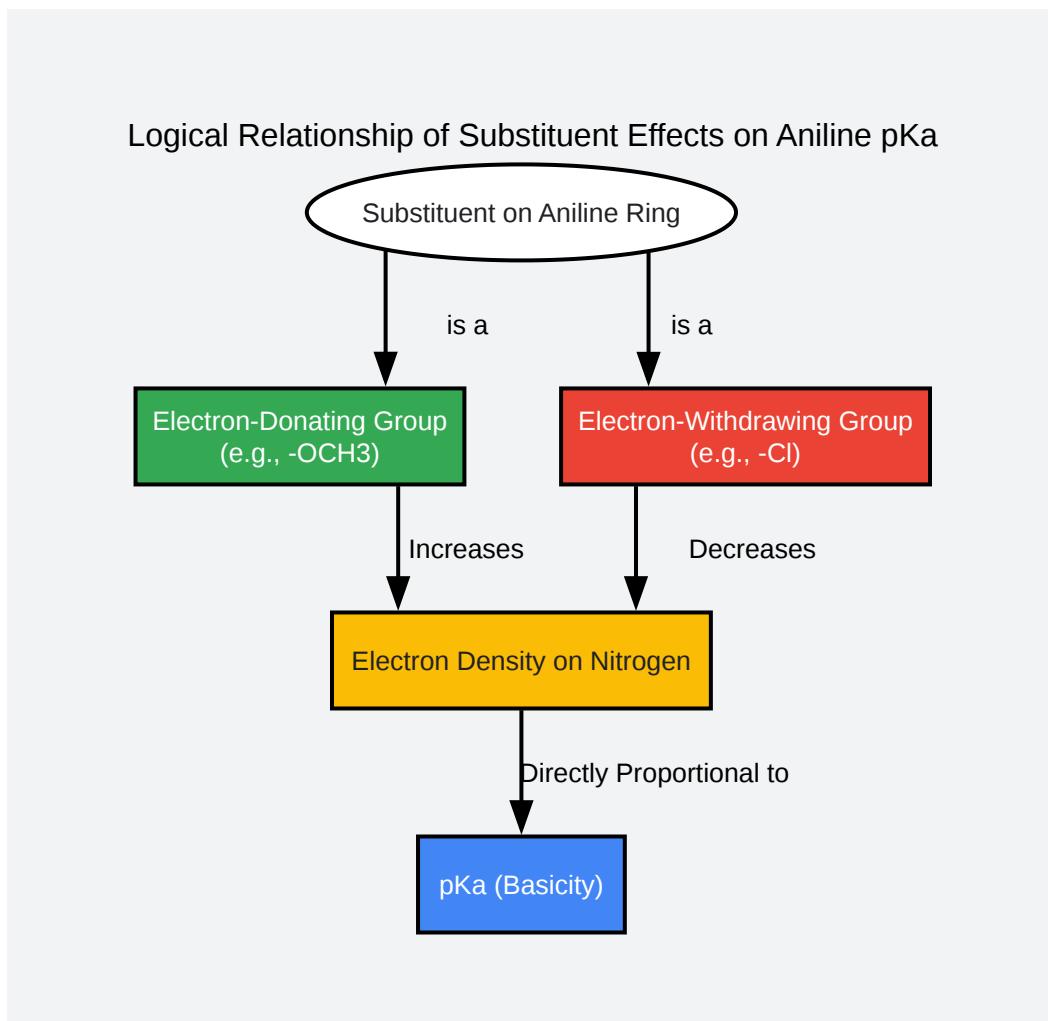
The pKa of anilines can be determined experimentally using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

- Preparation of Solutions: A stock solution of the chloro-trimethoxyaniline isomer is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions of known pH are also prepared.
- Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
- Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the aniline have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.

Visualizations

Logical Relationship of Substituent Effects on pKa

The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the basicity (pK_a) of the aniline amino group.

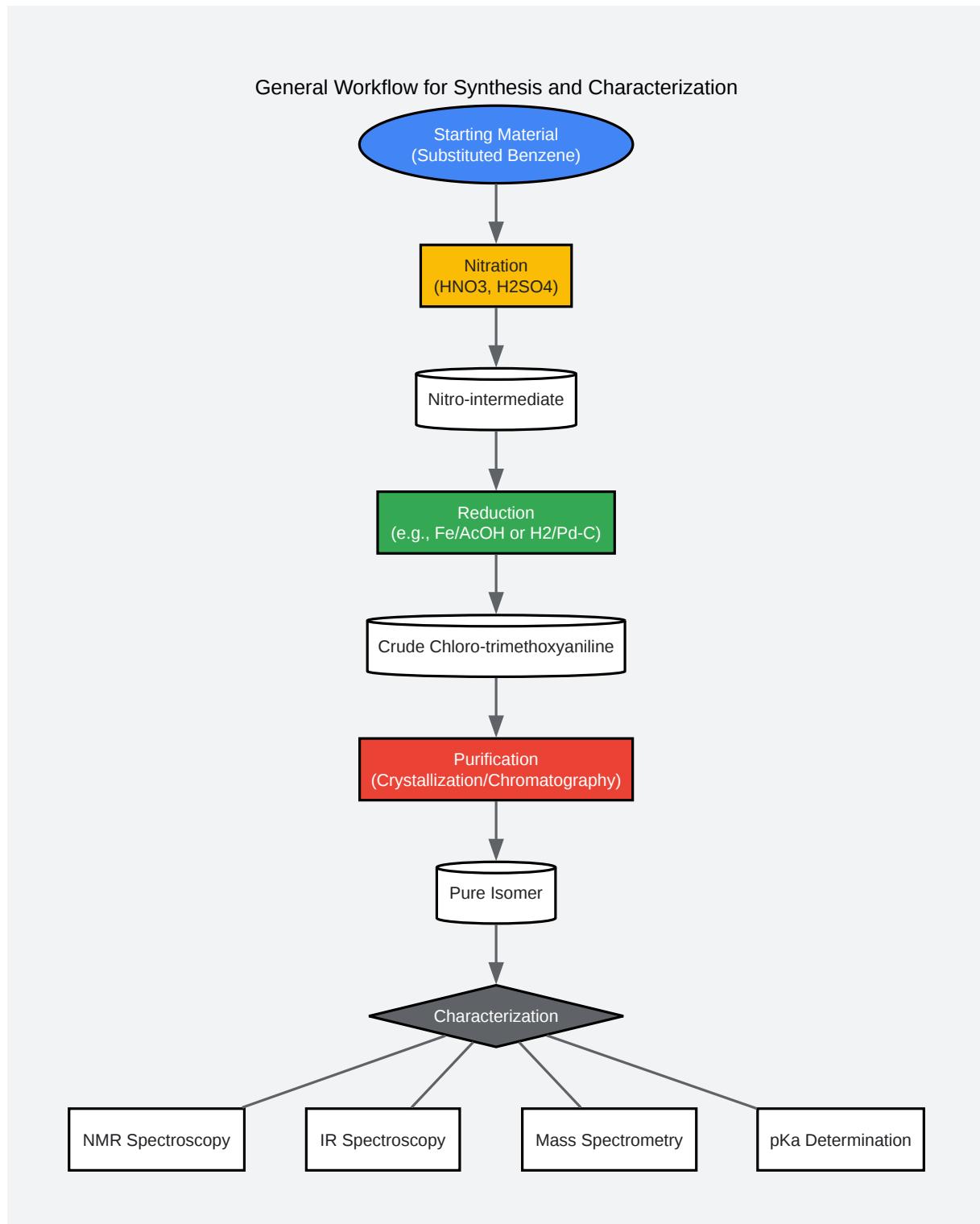


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Caption: Influence of substituent electronic effects on the pK_a of aniline.

General Experimental Workflow for Synthesis and Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a chlorotrimethoxyaniline isomer.

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Caption: A typical synthesis and characterization workflow.

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